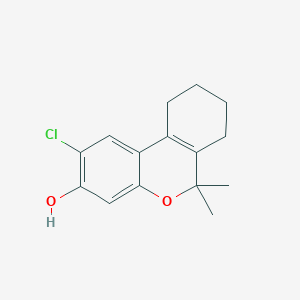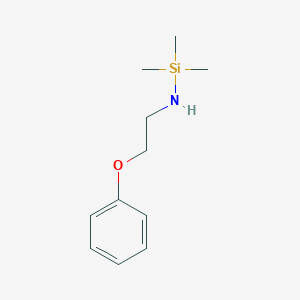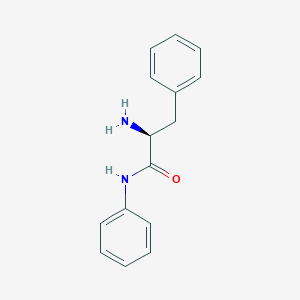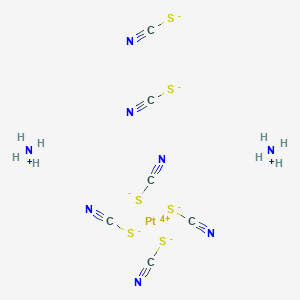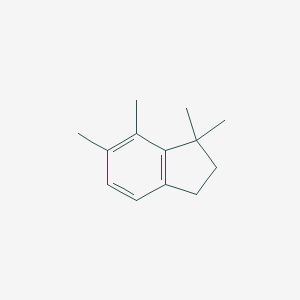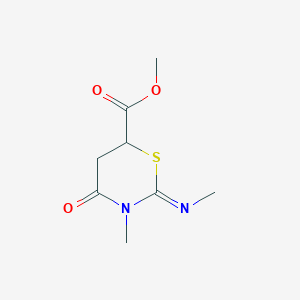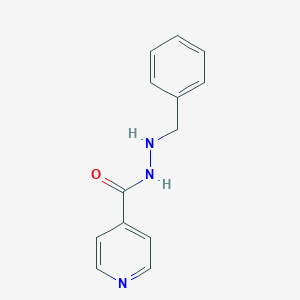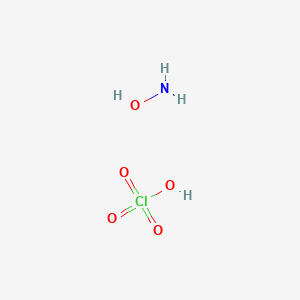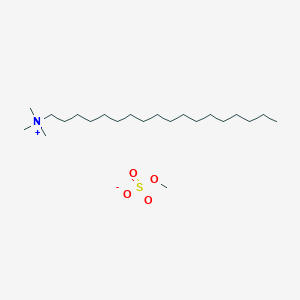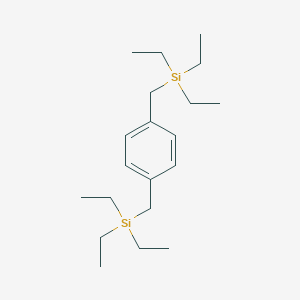
Silane, (1,4-phenylenebis(methylene)bis)triethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,4-phenylenebis(methylene)bis)triethyl-, also known as PTES, is a type of silane coupling agent that is commonly used in various scientific research applications. It is a colorless liquid with a molecular formula of C16H34Si and a molecular weight of 266.54 g/mol. PTES is widely used as a surface modifier and crosslinker in various fields, including materials science, nanotechnology, and biomedicine.
作用機序
The mechanism of action of Silane, (1,4-phenylenebis(methylene)bis)triethyl- is based on its ability to form covalent bonds with both inorganic and organic surfaces. Silane, (1,4-phenylenebis(methylene)bis)triethyl- contains a triethylsilane group that can react with hydroxyl groups on the surface of inorganic materials, such as silica and metal oxides, to form stable siloxane bonds. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also contains two chloromethyl groups that can react with nucleophilic groups on the surface of organic polymers, such as amine and thiol groups, to form stable covalent bonds.
生化学的および生理学的効果
Silane, (1,4-phenylenebis(methylene)bis)triethyl- is generally considered to be biocompatible and non-toxic, with no significant biochemical or physiological effects reported in the literature. However, some studies have shown that Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles can induce cytotoxicity and oxidative stress in vitro, depending on the type and concentration of nanoparticles used.
実験室実験の利点と制限
Silane, (1,4-phenylenebis(methylene)bis)triethyl- has several advantages for lab experiments, including its high reactivity, low toxicity, and easy availability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be easily synthesized in large quantities and stored for extended periods of time without significant degradation. However, Silane, (1,4-phenylenebis(methylene)bis)triethyl- also has some limitations for lab experiments, including its sensitivity to moisture and air, which can affect its reactivity and stability. Silane, (1,4-phenylenebis(methylene)bis)triethyl- also requires careful handling and disposal, as it is flammable and can react violently with water and oxidizing agents.
将来の方向性
There are several future directions for the use of Silane, (1,4-phenylenebis(methylene)bis)triethyl- in scientific research, including the development of new Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers, the optimization of Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles for biomedical applications, and the exploration of Silane, (1,4-phenylenebis(methylene)bis)triethyl- as a potential drug delivery system. Silane, (1,4-phenylenebis(methylene)bis)triethyl--based surface modifiers and crosslinkers could be used to improve the performance and durability of various materials, such as coatings, adhesives, and composites. Silane, (1,4-phenylenebis(methylene)bis)triethyl--coated nanoparticles could be further optimized for targeted drug delivery and imaging applications, such as cancer therapy and diagnostic imaging. Finally, Silane, (1,4-phenylenebis(methylene)bis)triethyl- could be explored as a potential drug delivery system, as it has been shown to form stable covalent bonds with various drugs and biomolecules, such as proteins and nucleic acids.
合成法
Silane, (1,4-phenylenebis(methylene)bis)triethyl- can be synthesized by reacting 1,4-bis(chloromethyl)benzene with triethylsilane in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields Silane, (1,4-phenylenebis(methylene)bis)triethyl- as the main product, along with some by-products, such as triethylchlorosilane and bis(triethylsilyl)methane.
科学的研究の応用
Silane, (1,4-phenylenebis(methylene)bis)triethyl- has a wide range of scientific research applications, including surface modification, nanofabrication, and biomedicine. In materials science, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to improve the adhesion and compatibility of inorganic materials, such as silica and metal oxides, with organic polymers. In nanotechnology, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a crosslinker to create stable and functionalized nanoparticles, such as gold and iron oxide nanoparticles. In biomedicine, Silane, (1,4-phenylenebis(methylene)bis)triethyl- is used as a surface modifier to enhance the biocompatibility and stability of medical implants, such as dental implants and orthopedic implants.
特性
CAS番号 |
18724-34-0 |
|---|---|
製品名 |
Silane, (1,4-phenylenebis(methylene)bis)triethyl- |
分子式 |
C20H38Si2 |
分子量 |
334.7 g/mol |
IUPAC名 |
triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C20H38Si2/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6/h13-16H,7-12,17-18H2,1-6H3 |
InChIキー |
PJRAWOJXMGCQIL-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC |
正規SMILES |
CC[Si](CC)(CC)CC1=CC=C(C=C1)C[Si](CC)(CC)CC |
その他のCAS番号 |
18724-34-0 |
同義語 |
Silane,[1,4-phenylenebis(methylene)bis]triethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



